

# Spectroscopic Analysis of Diethyl Tartrate: A Technical Guide

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## Compound of Interest

Compound Name: Diethyl tartrate

Cat. No.: B121065

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An in-depth examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of **Diethyl Tartrate**, presenting key data and experimental methodologies for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl Tartrate**, a versatile chiral molecule widely used in asymmetric synthesis. The following sections detail its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR spectral properties, along with the experimental protocols for data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for L-(+)-**Diethyl Tartrate** in deuterated chloroform ( $\text{CDCl}_3$ ).

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of L-(+)-**Diethyl Tartrate** exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts ( $\delta$ ), multiplicities, and coupling constants (J) are crucial for structural elucidation.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
-CH <sub>3</sub> (Ethyl)	1.33	Triplet	7.1
-OH	3.40	Singlet (broad)	-
-CH <sub>2</sub> - (Ethyl)	4.31	Quartet	7.1
-CH- (Tartrate)	4.55	Singlet	-

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm
-CH <sub>3</sub> (Ethyl)	14.2
-CH <sub>2</sub> - (Ethyl)	62.1
-CH- (Tartrate)	72.8
-C=O (Ester)	171.2

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of neat L-(+)-**Diethyl Tartrate** shows characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Vibrational Assignment	Intensity
~3450	O-H stretch (alcohol)	Strong, broad
~2980	C-H stretch (alkane)	Medium
~1740	C=O stretch (ester)	Strong
~1120	C-O stretch (ester/alcohol)	Strong

## Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of **Diethyl Tartrate**.

### NMR Spectroscopy Protocol

Sample Preparation:

- A sample of L-(+)-**Diethyl Tartrate** (approximately 10-20 mg for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
- Solvent:  $\text{CDCl}_3$ .
- Temperature: Room temperature.
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-32.
  - Spectral Width: -2 to 12 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled experiment.
  - Number of Scans: 1024 or more, depending on concentration.

- Spectral Width: 0 to 220 ppm.

## FT-IR Spectroscopy Protocol

### Sample Preparation (Neat Liquid):

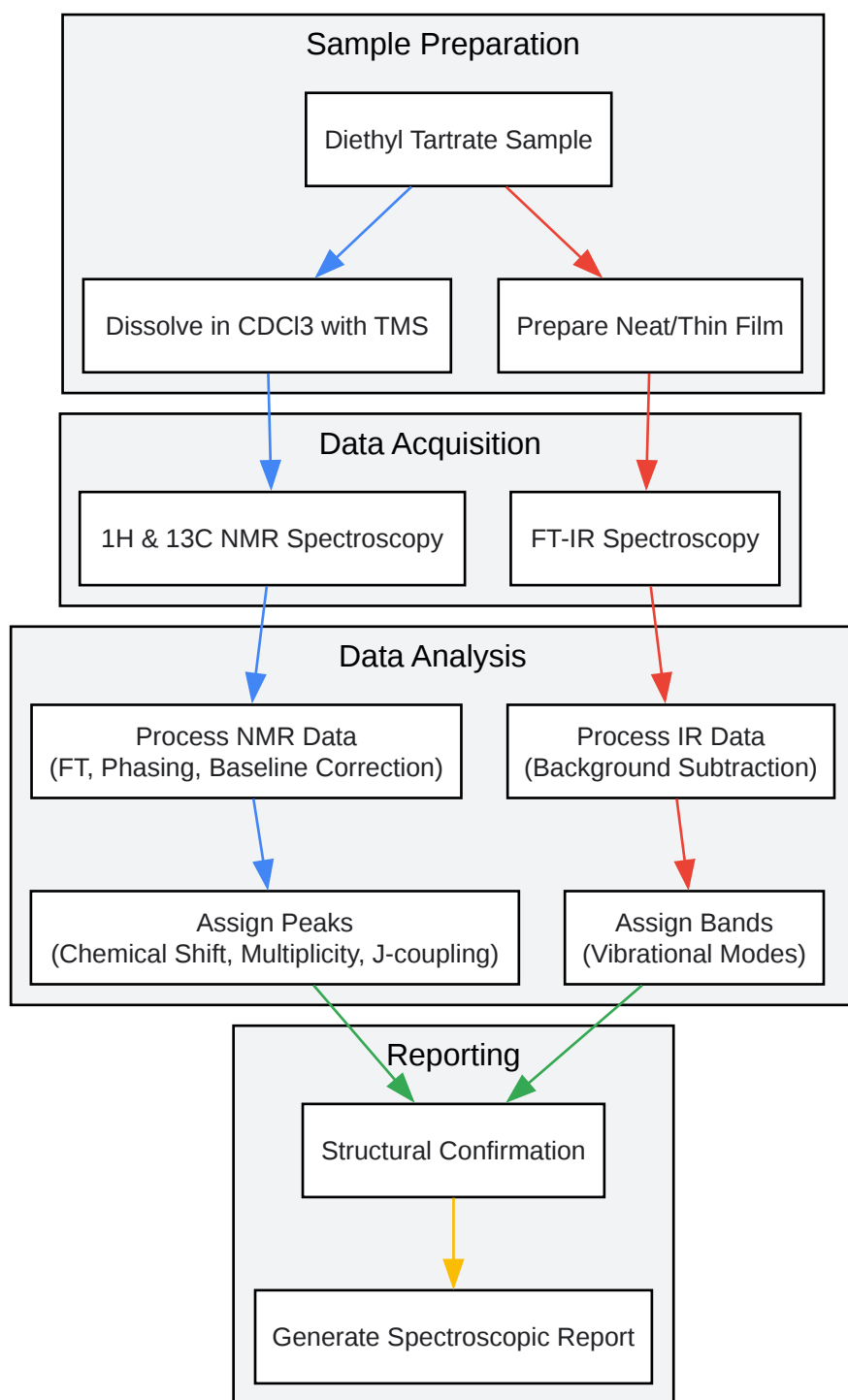
- A small drop of neat L-(+)-**Diethyl Tartrate** is placed on the surface of a clean, dry attenuated total reflectance (ATR) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

### Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or Transmission.
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal or salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

## Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Diethyl Tartrate**.



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